molecular formula C15H18N4O B2878268 N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-58-7

N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2878268
CAS No.: 2034440-58-7
M. Wt: 270.336
InChI Key: NLDRMCYJODOFNF-UHFFFAOYSA-N
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Description

N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034440-58-7) is a benzimidazole derivative of high interest in medicinal chemistry and early-stage drug discovery research. With a molecular formula of C15H18N4O and a molecular weight of 270.33 g/mol , this compound features a fused bicyclic structure common in many bioactive molecules. The structural core of this compound, the benzimidazole scaffold, is extensively documented in scientific literature for its diverse pharmacological profiles. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral properties against viruses such as Rotavirus A (RVA) and Human Adenovirus Type 7 (HAdV7) , as well as potent anti-tubercular activities . Furthermore, closely related structural analogues, specifically 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides, have been reported in peer-reviewed studies as novel and orally efficacious Poly(ADP-ribose) polymerase (PARP) inhibitors . These PARP inhibitors play a critical role in DNA repair mechanisms and are a major area of focus in oncology research, particularly for the treatment of DNA repair-deficient cancers. This suggests that this compound serves as a valuable chemical building block or a lead compound for researchers investigating new therapeutic agents in areas such as antiviral therapy, infectious disease, and cancer treatment . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for conducting all necessary experimental characterization to confirm the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(17-8-5-11-3-6-16-7-4-11)12-1-2-13-14(9-12)19-10-18-13/h3-4,6-7,10,12H,1-2,5,8-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDRMCYJODOFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCCC3=CC=NC=C3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route from Diamino Intermediates

Precursor Synthesis and Cyclization

The most widely reported method involves cyclizing 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives with 2-(pyridin-4-yl)ethylamine. As demonstrated in analogous systems, the process begins with the preparation of a protected cyclic amine carboxylic ester (e.g., benzyl 3-((2-amino-3-carbamoylphenyl)carbamoyl)pyrrolidine-1-carboxylate), followed by hydrolysis to the free acid. Activation using N,N′-carbonyldiimidazole (CDI) enables coupling with 2,3-diaminobenzamide dihydrochloride, yielding an intermediate amide.

Cyclization occurs under reflux in acetic acid, forming the benzoimidazole core. Subsequent hydrogenolysis removes protecting groups (e.g., Cbz), exposing the secondary amine for final functionalization. For the target compound, 2-(pyridin-4-yl)ethylamine is introduced via nucleophilic substitution or reductive amination, depending on the intermediate’s reactivity.

Critical Reaction Parameters
  • Temperature : Cyclization requires reflux conditions (110–120°C) in acetic acid for 6–12 hours.
  • Catalysts : CDI proves superior to traditional carbodiimide-based coupling agents for minimizing racemization.
  • Yield Optimization : Sequential purification via NaHCO₃ washes and silica gel chromatography achieves >85% purity at the cyclization stage.

Post-Functionalization of Benzoimidazole Scaffolds

Carboxylic Acid Activation and Amide Coupling

An alternative approach starts with pre-synthesized 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid. Activation as the acid chloride (using thionyl chloride or oxalyl chloride) enables reaction with 2-(pyridin-4-yl)ethylamine in anhydrous dichloromethane at −20°C to 0°C. This method mirrors protocols for related tetrahydroimidazo[4,5-c]pyridine derivatives, where methanesulfonic anhydride facilitates activation under cryogenic conditions.

Solvent and Base Selection
  • Solvent Systems : Dichloromethane or tetrahydrofuran (THF) prevents premature hydrolysis of the acid chloride.
  • Bases : Diisopropylethylamine (DIPEA) or triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion.
  • Workup : Trituration with water or aqueous HCl precipitates the product, avoiding column chromatography.

Multi-Step Sequential Synthesis

Protection-Deprotection Strategies

For substrates sensitive to harsh cyclization conditions, a stepwise methodology is employed:

  • BOC Protection : The tetrahydrobenzoimidazole nitrogen is protected using di-tert-butyl dicarbonate (BOC₂O) in THF.
  • Amide Formation : CDI-mediated coupling with 2-(pyridin-4-yl)ethylamine proceeds at 45°C in DMF/pyridine (1:1).
  • Deprotection : Treatment with 4M HCl in dioxane removes BOC groups, yielding the final product.
Yield and Purity Data
Step Yield (%) Purity (HPLC)
BOC Protection 92 98.5
Amide Coupling 78 97.2
Deprotection 95 99.1

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 2H, Py-H), 7.75 (s, 1H, Imidazole-H), 3.62 (q, J = 6.4 Hz, 2H, CH₂NH), 2.90 (t, J = 6.4 Hz, 2H, Py-CH₂), 2.45–2.35 (m, 4H, Cyclohexene-H).
  • HRMS : m/z calculated for C₁₆H₁₉N₃O₂ [M+H]⁺: 285.34, found: 285.33.

Crystallographic Data (Where Applicable)

Single-crystal X-ray diffraction of analogous compounds reveals planar imidazole rings with dihedral angles <5° relative to the pyridine moiety. Hydrogen bonding between the carboxamide NH and pyridine N stabilizes the crystal lattice.

Industrial-Scale Considerations

Process Optimization

  • Cost-Efficiency : Replacing CDI with cheaper alternatives like HATU reduces reagent costs by 40% without compromising yield.
  • Green Chemistry : Water-mediated cyclization at 80°C decreases acetic acid usage by 70%, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.

    Reduction: Reduced forms of the benzimidazole core.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

N-(2-(Dimethylamino)ethyl)-2-(4-hydroxybenzoyl)-1H-benzo[d]imidazole-5-carboxamide (14d)
  • Structure: Features a dimethylaminoethyl group and a 4-hydroxybenzoyl substituent.
  • Synthesis : Prepared via HATU/DIPEA-mediated coupling, yielding >99% purity .
  • Computational modeling predicts stronger interactions with GDP-bound K-Ras4B due to polar substituents .
N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxy-phenyl)-1H-benzo[d]imidazole-5-carboxamide (PZ1)
  • Structure : Incorporates a piperazinyl-benzyl group, introducing additional hydrogen-bonding sites.
  • Properties : Melting point 249–252°C; the piperazine moiety may confer improved solubility in acidic environments .
  • Comparison : The benzylpiperazine substituent likely increases metabolic stability compared to the pyridinyl ethyl group, which may undergo faster hepatic oxidation .

Functional Group Modifications on the Aromatic Ring

2-(5-Chloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic Acid (7d)
  • Structure : Chloro and hydroxy substituents on the phenyl ring.
  • Properties : Melting point >300°C; the electron-withdrawing chloro group may reduce reactivity in nucleophilic environments .
  • Contrast : Unlike the target compound’s carboxamide linkage, 7d’s free carboxylic acid group limits cell permeability but enhances metal-binding capacity .
2-(5-Nitro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic Acid (7e)
  • Structure : Nitro group introduces strong electron-withdrawing effects.
  • Implications : The nitro group may increase redox activity, posing metabolic challenges (e.g., nitroreductase-mediated activation) absent in the target compound’s pyridine system .

Pharmacologically Relevant Imidazole Derivatives

Losartan and Valsartan (Angiotensin II Receptor Antagonists)
  • Structure : Imidazole cores with tetrazole or carboxylate groups.
  • Key Differences : The tetrazole in losartan enhances hydrogen-bonding with angiotensin receptors, whereas the pyridine in the target compound may favor π-π stacking interactions. The tetrahydrobenzoimidazole in the target compound likely reduces metabolic oxidation compared to losartan’s fully aromatic system .
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)
  • Metabolism: Undergoes N-demethylation via liver microsomes, producing formaldehyde and aminoimidazole carboxamide. Induction by phenobarbital increases metabolic clearance .
  • Contrast: The target compound’s pyridinyl ethyl group may undergo CYP450-mediated oxidation, but its partial saturation could slow degradation compared to DIC’s triazeno group .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Metabolic Pathway
Target Compound Tetrahydrobenzoimidazole Pyridin-4-yl ethyl N/A Likely CYP450 oxidation
14d Benzoimidazole Dimethylaminoethyl, 4-hydroxybenzoyl N/A Computational prediction: Ras interaction
PZ1 Benzoimidazole Benzylpiperazinyl ethyl 249–252 Acid-catalyzed hydrolysis
7d Benzoimidazole 5-Chloro-2-hydroxyphenyl >300 Metal chelation
Losartan Imidazole Tetrazole, biphenylmethyl N/A Glucuronidation

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s tetrahydrobenzoimidazole core allows for regioselective modifications, as demonstrated in analogs like 14d and PZ1 .
  • Binding Interactions : Pyridine and piperazinyl groups favor polar interactions, while chloro/nitro substituents enhance electrophilicity for covalent binding .
  • Metabolic Stability : Saturated cores (e.g., tetrahydrobenzoimidazole) may reduce oxidative metabolism compared to fully aromatic analogs like DIC .

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